molecular formula C16H11ClF3N3O3S2 B2378305 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 899734-42-0

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2378305
CAS RN: 899734-42-0
M. Wt: 449.85
InChI Key: KJPQSEYPOXKSSY-UHFFFAOYSA-N
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Description

The compound “2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide” is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . The 1,2,4-benzothiadiazine-1,1-dioxide ring is known for its various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Molecular Structure Analysis

The molecular structure of this compound is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a well-studied scaffold in medicinal chemistry . The compound has a chlorine atom at the 7-position and a trifluoromethylphenyl group attached via an acetamide linkage.

Scientific Research Applications

Synthesis and Biological Applications

  • Antitumor and Antioxidant Properties : A study by Hamama et al. (2013) explores the synthesis of N-substituted-2-amino-1,3,4-thiadiazoles, demonstrating potential antitumor and antioxidant activities. These compounds, synthesized through various chemical reactions, have shown promising results in preliminary screenings, indicating their potential in developing new therapeutic agents (Hamama, Gouda, Badr, & Zoorob, 2013).

  • Antimicrobial Agents : Another area of application is in the development of antimicrobial agents. Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating moderate antimicrobial activity against pathogenic bacterial and fungal strains. This suggests the compound's utility in addressing antibiotic resistance and developing new antimicrobials (Sah, Bidawat, Seth, & Gharu, 2014).

  • Heterocyclic Syntheses : The compound serves as a precursor for synthesizing various heterocyclic systems with potential bioactivity. Shiradkar and Kale (2006) discuss the microwave-assisted synthesis of s-triazolo[3,4-b][1,3,4]thiadiazoles and related compounds, evaluating their antibacterial, antifungal, and antitubercular activities. These findings underscore the versatility of thiadiazole derivatives in generating biologically active heterocycles (Shiradkar & Kale, 2006).

  • Structural Studies : Research by Boechat et al. (2011) into the structures of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides highlights the compound's structural significance. Their work reveals how intermolecular interactions, such as hydrogen bonds and π-interactions, contribute to the stabilization of these molecules, providing insight into their potential biological interactions (Boechat, Bastos, Maciel, Kover, Wardell, & Wardell, 2011).

Mechanism of Action

Target of Action

The compound, also known as 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide, is a derivative of benzthiazide . Like other thiazides, it primarily targets the sodium-chloride symporter (Na+/Cl-) in the distal convoluted tubules in the kidneys . This symporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the blood .

Mode of Action

The compound inhibits the Na+/Cl- symporter, thereby reducing the reabsorption of these ions . This inhibition leads to an increase in the excretion of sodium, chloride, and water in the urine, a process known as diuresis . Thiazides also cause loss of potassium and an increase in serum uric acid .

Biochemical Pathways

The inhibition of the Na+/Cl- symporter disrupts the normal electrolyte balance in the body. The increased excretion of sodium and chloride ions can lead to a decrease in extracellular fluid volume . This can have downstream effects on various biochemical pathways, including the renin-angiotensin-aldosterone system, which regulates blood pressure and fluid balance .

Pharmacokinetics

Thiazides are generally well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of the compound’s action is diuresis, leading to a decrease in blood volume and a potential decrease in blood pressure . This makes it potentially useful in the treatment of conditions such as hypertension and edema . The loss of potassium can lead to hypokalemia, a condition characterized by low potassium levels in the blood .

properties

IUPAC Name

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3O3S2/c17-10-3-6-12-13(7-10)28(25,26)23-15(22-12)27-8-14(24)21-11-4-1-9(2-5-11)16(18,19)20/h1-7H,8H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPQSEYPOXKSSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

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